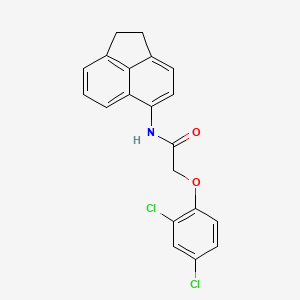![molecular formula C25H22N4OS2 B11681920 (2Z,5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-(quinolin-6-ylimino)-1,3-thiazolidin-4-one](/img/structure/B11681920.png)
(2Z,5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-(quinolin-6-ylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「(2Z,5Z)-3-エチル-5-[(2E)-2-(3-エチル-1,3-ベンゾチアゾール-2(3H)-イリデン)エチリデン]-2-(キノリン-6-イミノ)-1,3-チアゾリジン-4-オン」は、複数の芳香環と複素環構造を持つ複雑な有機分子です。このような構造を持つ化合物は、その潜在的な生物活性とユニークな化学特性のために、医薬品化学と材料科学においてしばしば関心を集めています。
準備方法
合成経路と反応条件
この化合物の合成は、ベンゾチアゾール環とキノリン環の形成、続いてそれらのチアゾリジンオン部分とのカップリングを含む、複数の手順を必要とする可能性があります。一般的な合成経路には、次のようなものがあります。
ベンゾチアゾール環の形成: これは、2-アミノチオフェノールと適切なアルデヒドまたはケトンを縮合させることで達成できます。
キノリン環の形成: これは、アニリン誘導体をグリセロールと硫酸で環化させるスクラウプ合成によって合成できます。
カップリング反応: 最後の工程では、特定の条件下(塩基または酸触媒の使用など)で、ベンゾチアゾールおよびキノリン誘導体をチアゾリジンオン前駆体とカップリングする必要があります。
工業生産方法
このような複雑な分子の工業生産は、通常、スケーラビリティ、収率、およびコスト効率のために合成経路を最適化することを含みます。これには、連続フローリアクター、自動合成、およびクロマトグラフィーなどの精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にエチル基または芳香環で酸化反応を受ける可能性があります。
還元: 還元反応は、イミンまたはチアゾリジンオン官能基を標的にすることがあります。
置換: 芳香環で求電子置換反応または求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化ホウ素ナトリウムやパラジウム触媒を用いた水素ガスなどの試薬。
置換: ハロゲン化剤、アミンやチオールなどの求核剤。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なりますが、元の化合物のさまざまな酸化、還元、または置換された誘導体を含む可能性があります。
科学研究への応用
化学
触媒: この化合物は、金属触媒反応の配位子として役立つ可能性があります。
材料科学:
生物学
抗菌活性: ベンゾチアゾールとキノリンの構造を持つ化合物は、しばしば抗菌性を示します。
酵素阻害: 複数の複素環の存在により、特定の酵素の阻害剤として潜在的な使用可能性があります。
医学
創薬: この化合物は、さまざまな疾患を標的にした新規医薬品の開発におけるリード化合物となる可能性があります。
産業
染料と顔料: この化合物の構造は、染料と顔料の合成における潜在的な使用を示唆しています。
科学的研究の応用
(2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(QUINOLIN-6-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
作用機序は、特定の用途によって異なりますが、次のようなものがあります。
酵素への結合: 活性部位に結合することで、酵素活性を阻害します。
DNAとのインターカレーション: DNAと相互作用して、複製または転写を阻害します。
電子移動: その触媒活性の部分として、酸化還元反応に参加します。
類似の化合物との比較
類似の化合物
ベンゾチアゾール誘導体: 抗菌および抗癌活性で知られています。
キノリン誘導体: 抗マラリアおよび抗菌特性で広く研究されています。
チアゾリジンオン誘導体: 抗炎症および抗糖尿病効果について調査されています。
独自性
この化合物におけるベンゾチアゾール、キノリン、およびチアゾリジンオン部分のユニークな組み合わせにより、一連の生物活性と化学特性が異なる可能性があり、さらなる研究のための貴重な標的となっています。
類似化合物との比較
Similar Compounds
- (2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(2-METHYL-1,3-BENZOTHIAZOL-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE
- (2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(2-METHYL-1,3-BENZOTHIAZOL-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(QUINOLIN-6-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
特性
分子式 |
C25H22N4OS2 |
|---|---|
分子量 |
458.6 g/mol |
IUPAC名 |
(5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-2-quinolin-6-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22N4OS2/c1-3-28-20-9-5-6-10-21(20)31-23(28)14-13-22-24(30)29(4-2)25(32-22)27-18-11-12-19-17(16-18)8-7-15-26-19/h5-16H,3-4H2,1-2H3/b22-13-,23-14+,27-25? |
InChIキー |
PBFMIPZZOMUKRB-VEDVCQDKSA-N |
異性体SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C=C\3/C(=O)N(C(=NC4=CC5=C(C=C4)N=CC=C5)S3)CC |
正規SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3C(=O)N(C(=NC4=CC5=C(C=C4)N=CC=C5)S3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(2-fluorophenyl)methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11681845.png)
![(4E)-10-bromo-4-[(4-fluorophenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B11681849.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11681850.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681861.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681862.png)
![(3Z)-3-[[4-(4-bromophenyl)thiazol-2-yl]hydrazono]indolin-2-one](/img/structure/B11681865.png)
![Ethyl 2-{[(2Z)-7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11681870.png)
![(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681875.png)

![2-chloro-N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11681891.png)
![N'-[(1Z)-1-(3-Bromophenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11681904.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11681908.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11681913.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681926.png)
